molecular formula C14H9BrClNO B2733443 5-Bromo-2-((2-chlorobenzyl)oxy)benzonitrile CAS No. 929450-83-9

5-Bromo-2-((2-chlorobenzyl)oxy)benzonitrile

Cat. No. B2733443
CAS RN: 929450-83-9
M. Wt: 322.59
InChI Key: CKQOGLQPVGOJJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-Bromo-2-((2-chlorobenzyl)oxy)benzonitrile” is a chemical compound with the molecular formula C14H9BrClNO . It is used extensively in scientific research and exhibits diverse applications, ranging from organic synthesis to pharmaceutical development.


Molecular Structure Analysis

The molecular structure of “5-Bromo-2-((2-chlorobenzyl)oxy)benzonitrile” can be represented by the InChI string: InChI=1S/C14H9BrClNO/c15-10-5-6-13(11(7-10)14(17)18)19-8-9-3-1-2-4-12(9)16/h1-7H,8H2,(H,17,18) . This indicates the presence of bromine (Br), chlorine (Cl), nitrogen (N), and oxygen (O) atoms in the compound, along with carbon © and hydrogen (H) atoms .

Scientific Research Applications

Synthesis and Antimicrobial Activity

One significant application of related compounds is in the synthesis of antimicrobial agents. Kumar et al. (2022) focused on converting 2-chlorosalicylaldehyde into oxime and then into 5-chloro-2-hydroxy-benzonitrile, a key starting material for the synthesis of various compounds. These compounds were screened for antibacterial and antifungal activity, highlighting the potential use of such chemicals in developing new antimicrobial agents (Kumar, Basavaraja, Mathada, & Mylarappa, 2022).

Non-Peptide Small Molecular Antagonist Benzamide Derivatives

Another application is in the synthesis of non-peptide CCR5 antagonists, as explored by H. Bi (2015). The synthesis process involved creating a compound from 5-bromo-2-hydroxybenzaldehyde, showcasing the role of such chemicals in developing novel medical therapeutic agents (Bi, 2015).

Environmental Degradation of Herbicides

In the environmental sector, research by Holtze et al. (2008) focused on the degradation of benzonitrile herbicides, including bromoxynil. This study provides insight into the environmental fate of these herbicides, their degradation pathways, persistent metabolites, and the diversity of the involved degrader organisms (Holtze, Sørensen, Sørensen, & Aamand, 2008).

Pharmaceutical Manufacturing Processes

The compound also finds application in the manufacturing process of therapeutic agents. Zhang et al. (2022) discuss the industrial-scale synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate in manufacturing SGLT2 inhibitors for diabetes therapy (Zhang, Ma, Shan, Zhang, Li, & Liu, 2022).

Synthesis of Analgesic Agents

Finally, Bachar and Lahiri (2004) investigated the synthesis of chloro and bromo substituted indanyl tetrazoles, which showed significant analgesic activity. This demonstrates the role of such chemical compounds in the development of pain relief medications (Bachar & Lahiri, 2004).

Safety And Hazards

“5-Bromo-2-((2-chlorobenzyl)oxy)benzonitrile” is classified as Acute Tox. 4 Oral according to the GHS07 classification, indicating that it may be harmful if swallowed . It’s important to handle this compound with appropriate safety measures, including wearing personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

5-bromo-2-[(2-chlorophenyl)methoxy]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrClNO/c15-12-5-6-14(11(7-12)8-17)18-9-10-3-1-2-4-13(10)16/h1-7H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQOGLQPVGOJJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-((2-chlorobenzyl)oxy)benzonitrile

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